Home > Products > Screening Compounds P146277 > Deuteropioglitazone, (5R)-
Deuteropioglitazone, (5R)- - 1259828-75-5

Deuteropioglitazone, (5R)-

Catalog Number: EVT-266548
CAS Number: 1259828-75-5
Molecular Formula: C19H19DN2O3S
Molecular Weight: 357.4461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DRX-065 is a stabilized and deuterated R-enantiomer of pioglitazone. DRX-065 is superior to pioglitazone in reducing steatosis, NAS, and TG in mouse models of NASH. It is equivalent to pioglitazone. in reducing hepatic NEFA, cholesterol, inflammation, and fibrosis. DRX-065 has pharmacological properties desirable for the treatment of NASH (mitochondrial function modulation, non-steroidal anti-inflammatory effects, and glucose lowering effects) without the undesired PPARγ-related weight gain side effect.
Overview

Deuteropioglitazone is a deuterated derivative of pioglitazone, which is primarily used in the management of type 2 diabetes mellitus. The introduction of deuterium into the molecular structure of pioglitazone aims to enhance its pharmacokinetic properties, potentially improving its efficacy and safety profile. Deuterated compounds have garnered significant interest in recent years due to their ability to alter the absorption, distribution, metabolism, and excretion (ADME) characteristics of drugs, thus addressing some limitations associated with conventional drugs.

Source and Classification

Deuteropioglitazone belongs to the class of thiazolidinediones, which are agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This class of drugs is known for its role in insulin sensitization. The incorporation of deuterium—a stable isotope of hydrogen—into the molecular structure alters the metabolic pathways, potentially leading to reduced side effects and improved therapeutic outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of deuteropioglitazone involves several steps that utilize deuterated starting materials. The general approach includes:

  1. Starting Materials: Deuterated precursors are selected based on their ability to incorporate deuterium into the final product without significantly altering the desired pharmacological activity.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions where deuterated alkyl halides replace hydrogen atoms.
    • Reduction reactions that utilize deuterated reducing agents to selectively introduce deuterium into specific positions on the molecule.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate deuteropioglitazone from by-products and unreacted materials.

The specific synthetic route can vary based on the desired yield and purity, but it typically involves careful control of reaction conditions to maximize the incorporation of deuterium.

Molecular Structure Analysis

Structure and Data

Deuteropioglitazone retains a similar molecular framework to pioglitazone but features one or more deuterium atoms replacing hydrogen atoms in its structure. The molecular formula can be represented as C19H18D2N2O3S, indicating the presence of two deuterium atoms.

  • Molecular Weight: Approximately 348.43 g/mol.
  • Structural Representation: The compound's structure can be visualized using chemical drawing software or databases, showing the arrangement of carbon, nitrogen, oxygen, sulfur atoms along with the deuterium atoms.
Chemical Reactions Analysis

Reactions and Technical Details

Deuteropioglitazone undergoes similar chemical reactions as pioglitazone but with altered kinetics due to the presence of deuterium. Some notable reactions include:

  1. Metabolic Pathways: The introduction of deuterium can slow down metabolic processes such as oxidation and reduction due to the kinetic isotope effect. This results in prolonged drug action and potentially reduced toxicity.
  2. Drug Interactions: Deuteropioglitazone may exhibit different interactions with cytochrome P450 enzymes compared to its non-deuterated counterpart, affecting its clearance from the body.
Mechanism of Action

Process and Data

Deuteropioglitazone functions primarily as a PPAR-γ agonist. Upon administration:

  1. Binding: It binds to PPAR-γ receptors in adipose tissue, muscle, and liver cells.
  2. Gene Regulation: This binding activates transcription factors that regulate genes involved in glucose metabolism and lipid storage.
  3. Insulin Sensitization: The end result is enhanced insulin sensitivity, leading to improved glucose uptake by cells and a reduction in blood glucose levels.

The incorporation of deuterium may enhance this mechanism by providing a more stable compound that resists metabolic degradation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Deuteropioglitazone's primary application lies within pharmacology as a potential treatment for type 2 diabetes mellitus. Its enhanced properties may lead to:

  1. Improved Efficacy: By reducing side effects associated with conventional treatments.
  2. Research Tool: As a model compound for studying the effects of isotopic substitution on drug metabolism and action.
  3. Pharmaceutical Development: It represents a promising avenue for developing new therapeutics with optimized ADME profiles.
Introduction to Deuteropioglitazone, (5R)-

Historical Context and Discovery of Thiazolidinedione Derivatives

The development of thiazolidinediones (TZDs) originated in the 1980s with Takeda Pharmaceuticals’ discovery of ciglitazone (ADD-3878), the prototypical compound demonstrating hypoglycemic and hypolipidemic activity in genetically obese (KKAy) mouse models without stimulating insulin secretion [1]. Systematic optimization of the ciglitazone scaffold focused on enhancing potency while mitigating hepatotoxic liabilities observed in early analogs:

  • Troglitazone (Rezulin®), developed by Sankyo Co., integrated a vitamin E moiety to inhibit lipid peroxidation but was withdrawn in 2000 due to idiosyncratic liver toxicity.
  • Pioglitazone (AD-4833), synthesized at Takeda via cyclohexylmethyl group modification of ciglitazone, exhibited superior toxicological profiles and insulin-sensitizing effects in obese beagle dogs [1]. Approved in 1999 (Actos®), it became a cornerstone therapy for type 2 diabetes mellitus (T2DM).

Table 1: Evolution of Key Thiazolidinedione Derivatives

Compound (Code)DeveloperKey Structural FeaturesDevelopment Status
Ciglitazone (ADD-3878)TakedaPrototype TZD; thiazolidinedione corePreclinical (discontinued)
Troglitazone (CS-045)Sankyo/Parke DavisVitamin E conjugate; hindered phenolWithdrawn (2000)
Rosiglitazone (BRL 49,653)SmithKline BeechamAminopyridine urea analogApproved (1999, restricted)
Pioglitazone (AD-4833)TakedaPyridine analog; cyclohexylmethyl groupApproved (1999)
Deuteropioglitazone, (5R)- (PXL065)Poxel SA/DeuteRxDeuterium-stabilized (R)-enantiomer of pioglitazonePhase 2 (NASH)

The PROactive trial (2005) later demonstrated pioglitazone’s cardiovascular benefits in T2DM, renewing interest in TZD pharmacology beyond glycemic control [1]. This historical trajectory set the stage for stereochemical refinement and isotope engineering to enhance the therapeutic precision of this drug class.

Role of Stereochemistry in Drug Design: The Significance of (5R)-Configuration

Pioglitazone contains a chiral center at the C5 position of its thiazolidinedione ring, existing as a racemic mixture of (5R)- and (5S)-enantiomers. While the racemate interconverts in vivo (rendering traditional enantiomer separation therapeutically futile) [7], research revealed distinct biological roles for each enantiomer:

  • The (5S)-enantiomer acts as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), driving insulin sensitization but also contributing to fluid retention, weight gain, and bone density loss.
  • The (5R)-enantiomer exhibits negligible PPARγ activity but retains mitochondrial-targeted effects, enhancing fatty acid oxidation and insulin sensitivity via PPARγ-independent pathways [5] [10].

Deuterium incorporation at the C5-adjacent methylene bridge (-CH₂- → -CD₂-) in Deuteropioglitazone, (5R)-, kinetically stabilizes the (5R)-configuration by slowing metabolic epimerization. This prevents conversion to the (5S)-form and maintains a therapeutically favorable enantiomeric ratio [5] [10]. The molecular basis for this stabilization includes:

  • Steric Constraints: The C-D bond’s shorter length (1.118 Å vs. 1.1198 Å for C-H) subtly alters molecular conformation, favoring retention of the (R)-configuration [9].
  • Metabolic Blockade: Enzymatic dehydrogenation at C5—a step enabling epimerization—is slowed by the deuterium kinetic isotope effect (DKIE, kH/kD ≈ 2–10) due to higher activation energy for C-D bond cleavage [9].

This stereochemical refinement aims to uncouple pioglitazone’s beneficial metabolic effects from PPARγ-mediated adverse events, leveraging chirality as a tool for target selectivity.

Deuterium Incorporation in Pharmaceutical Agents: Rationale and Applications

Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when substituted for protium (¹H) in drug molecules. Its application in Deuteropioglitazone, (5R)-, follows a broader paradigm shift toward "deuterium switches" in drug design:

Mechanistic Rationale

  • Kinetic Isotope Effect (KIE): The C-D bond exhibits a lower zero-point vibrational energy and higher bond dissociation energy (+1–1.5 kcal/mol) than C-H, slowing enzymatic cleavage by cytochrome P450 (CYP) isoforms. This reduces metabolic clearance and prolongs half-life [3] [9].
  • Stereochemical Stabilization: As discussed in Section 1.2, deuterium mitigates epimerization at chiral centers, preserving enantiomeric purity in vivo [5] [10].
  • Altered Distribution: Deuterium’s reduced lipophilicity (Δlog Poct = -0.006 per D-atom) may subtly influence tissue penetration and receptor binding [9].

Applications in Clinical Candidates

Table 2: Deuterated Drugs Illustrating Key Principles Relevant to Deuteropioglitazone

CompoundDeuteration SitePrimary EffectTherapeutic UseStatus
Deutetrabenazine-OCH₂ → -OCD₂↓ CYP2D6 metabolism; ↑ t₁/₂Huntington’s choreaFDA Approved (2017)
DeucravacitinibAromatic -CH₃ → -CD₃↓ Aldehyde oxidase metabolism; ↓ toxic metabolitesPsoriasisFDA Approved (2022)
AVP-786 (d6-dextromethorphan)-NCH₃ → -NCD₃↓ CYP3A4/D6 metabolism; ↓ dose frequencyAgitation in Alzheimer’sPhase 3
Deuteropioglitazone, (5R)- (PXL065)-CH₂ (C5-adjacent) → -CD₂↓ Epimerization to (5S)-enantiomer; ↓ PPARγ activationNASH/T2DMPhase 2

For Deuteropioglitazone, (5R)-, deuteration specifically targets the methylene group adjacent to the chiral C5 center. This:

  • Minimizes Metabolic Epimerization: By retarding dehydrogenation via KIE, preserving the (R)-configuration.
  • Avoids PPARγ Activation: Preventing (S)-enantiomer formation reduces PPARγ-driven side effects [5] [10].
  • Maintains Mitochondrial Effects: The (5R)-enantiomer promotes hepatic mitochondrial function and fatty acid oxidation—key mechanisms for NASH (nonalcoholic steatohepatitis) efficacy [5].

Phase 2 trials of PXL065 (the clinical designation for Deuteropioglitazone, (5R)-) demonstrated improved liver histology in NASH without PPARγ-related weight gain, validating this deuteration strategy [5] [10].

Properties

CAS Number

1259828-75-5

Product Name

Deuteropioglitazone, (5R)-

IUPAC Name

(5R)-5-deuterio-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H19DN2O3S

Molecular Weight

357.4461

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D

InChI Key

HYAFETHFCAUJAY-VHLRUQIKSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO

Synonyms

DRX-065; DRX 065; DRX065; deuterated R-enantiomer of pioglitazone.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.